n,n-Bis(2-chloroethyl)methanesulfonamide

Catalog No.
S9080596
CAS No.
54533-09-4
M.F
C5H11Cl2NO2S
M. Wt
220.12 g/mol
Availability
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n,n-Bis(2-chloroethyl)methanesulfonamide

CAS Number

54533-09-4

Product Name

n,n-Bis(2-chloroethyl)methanesulfonamide

IUPAC Name

N,N-bis(2-chloroethyl)methanesulfonamide

Molecular Formula

C5H11Cl2NO2S

Molecular Weight

220.12 g/mol

InChI

InChI=1S/C5H11Cl2NO2S/c1-11(9,10)8(4-2-6)5-3-7/h2-5H2,1H3

InChI Key

HLUTZVACYWYJKO-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N(CCCl)CCCl

N,N-Bis(2-chloroethyl)methanesulfonamide is an organosulfur compound characterized by its unique structure, which includes two chloroethyl groups attached to a methanesulfonamide moiety. This compound is part of a broader class of chemicals known for their alkylating properties, which involve the transfer of alkyl groups to nucleophilic sites in biological molecules. The presence of chlorine atoms makes it particularly reactive, facilitating various chemical transformations and biological interactions.

  • Alkylation Reactions: The chloroethyl groups can react with nucleophiles, leading to the formation of more complex molecules. This property is significant in medicinal chemistry for synthesizing various pharmaceutical agents.
  • Hydrolysis: In the presence of water, this compound can hydrolyze to form less toxic products, although the initial reaction can release hydrochloric acid, contributing to its toxicity.
  • Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, allowing for the modification of the compound's properties and potential applications in drug development.

The biological activity of N,N-bis(2-chloroethyl)methanesulfonamide primarily stems from its ability to alkylate DNA and proteins. This action can lead to cytotoxic effects, making it a subject of interest in cancer research as a potential chemotherapeutic agent. The compound has demonstrated significant toxicity in various biological systems, which is attributed to its strong alkylating capability that disrupts normal cellular functions.

Several methods have been developed for synthesizing N,N-bis(2-chloroethyl)methanesulfonamide:

  • Reaction with Methanesulfonyl Chloride: This method involves reacting 2-oxazolidinone or derivatives with methanesulfonyl chloride at elevated temperatures (around 135°C). The reaction proceeds well without solvents, although solvents like benzene or toluene can be used to facilitate the process .
  • Chlorination of Sulfonamides: The synthesis can also be achieved by chlorinating existing sulfonamide compounds using chlorinating agents such as thionyl chloride or phosphorus trichloride .
  • Alkylation Techniques: Various alkylation techniques involving chloroethyl derivatives can be employed to introduce the chloroethyl groups onto the methanesulfonamide backbone.

N,N-Bis(2-chloroethyl)methanesulfonamide has several applications:

  • Pharmaceutical Development: Due to its alkylating properties, it is explored as a potential anticancer agent.
  • Chemical Research: It serves as an important reagent in organic synthesis and medicinal chemistry for developing new compounds with therapeutic potential.
  • Toxicology Studies: Its toxicity profile makes it valuable for research into chemical safety and the mechanisms of action of alkylating agents.

Studies on N,N-bis(2-chloroethyl)methanesulfonamide reveal its interactions with various biological macromolecules:

  • DNA Alkylation: The compound has been shown to bind covalently to DNA, leading to mutations and cell death, which is an area of significant interest in cancer research .
  • Protein Interactions: It also interacts with proteins, potentially altering their function and contributing to its cytotoxic effects.

These interactions highlight the compound's potential as both a therapeutic agent and a toxicological concern.

N,N-Bis(2-chloroethyl)methanesulfonamide shares similarities with several other compounds in terms of structure and reactivity:

Compound NameStructureKey Features
N,N-Bis(2-chloroethyl)benzenesulfonamideStructureSimilar alkylating properties; used in similar applications
N-(2-chloroethyl)methanesulfonamideStructureA simpler analog; less toxic but retains some reactivity
Bis(2-chloroethyl)sulfideStructureKnown as mustard gas; highly toxic and used in warfare

Uniqueness

N,N-Bis(2-chloroethyl)methanesulfonamide stands out due to its specific combination of sulfonamide functionality and dual chloroethyl groups, which enhances its reactivity compared to simpler analogs. Its unique structure allows for targeted modifications that can lead to novel therapeutic agents while maintaining significant biological activity.

Reaction Pathways for Alkylation and Sulfonamide Formation

The synthesis of N,N-bis(2-chloroethyl)methanesulfonamide primarily involves two distinct reaction pathways that can be categorized into direct alkylation approaches and sulfonamide formation through intermediates.

Direct Alkylation Methodology

The most straightforward approach involves the reaction of methanesulfonyl chloride with bis(2-chloroethyl)amine through a nucleophilic substitution mechanism . This reaction follows a bimolecular nucleophilic substitution pathway where the nitrogen atom of bis(2-chloroethyl)amine acts as the nucleophile, attacking the electrophilic sulfur center of methanesulfonyl chloride [2]. The reaction mechanism proceeds through the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid to yield the desired sulfonamide product.

The reaction can be represented as follows:
CH₃SO₂Cl + (ClCH₂CH₂)₂NH → CH₃SO₂N(CH₂CH₂Cl)₂ + HCl

Mechanism through Methanesulfonamide Intermediate

An alternative pathway involves the initial formation of methanesulfonamide from methanesulfonyl chloride and ammonia, followed by subsequent alkylation with 2-chloroethyl reagents [3]. This two-step approach offers better control over the reaction conditions and minimizes side reactions. The first step involves the formation of methanesulfonamide through the reaction of methanesulfonyl chloride with ammonia in the presence of a base such as triethylamine [4]. The second step involves the alkylation of the primary sulfonamide with 2-chloroethyl chloride or similar alkylating agents under basic conditions.

Alkylation Mechanism Studies

Research has demonstrated that sulfonamide alkylation reactions proceed through either SN1 or SN2 mechanisms, depending on the nature of the alkylating agent and reaction conditions [5]. When using 2-chloroethyl compounds as alkylating agents, the reaction typically follows an SN2 mechanism due to the primary nature of the carbon center. The reaction rate is enhanced by the presence of electron-withdrawing groups on the sulfonamide nitrogen, which increases the nucleophilicity of the nitrogen atom [5].

Alternative Synthetic Routes

Recent studies have explored the use of trichloroacetimidates as alkylating agents for sulfonamides under thermal conditions [5]. This method provides an alternative to traditional alkyl halides and can be performed without the need for external catalysts. The reaction proceeds through the formation of a carbocation intermediate, which is then attacked by the sulfonamide nitrogen to form the desired alkylated product.

Solvent Systems and Catalytic Conditions

Solvent Selection and Optimization

The choice of solvent system plays a crucial role in determining the efficiency and selectivity of N,N-bis(2-chloroethyl)methanesulfonamide synthesis. Dichloromethane has been identified as the optimal solvent for sulfonamide formation reactions due to its ability to dissolve both polar and nonpolar reactants while maintaining chemical inertness [6]. The reaction yields were found to be significantly higher (66-82%) when conducted in dichloromethane compared to other solvents such as acetonitrile (26-40%), tetrahydrofuran (49-60%), or ethyl acetate (49-60%) [6].

Temperature control is another critical factor in solvent optimization. Reactions conducted at 0°C in dichloromethane showed optimal yields while minimizing side reactions [6]. Higher temperatures led to increased formation of unwanted by-products, while lower temperatures resulted in incomplete reactions and extended reaction times.

Nitroalkane Solvent Systems

For methanesulfonamide synthesis, nitroalkanes have been demonstrated to be particularly effective solvents [3]. The use of nitroalkanes as reaction diluents facilitates the separation of sulfonamide products from amine hydrochloride by-products due to their differential solubility characteristics. Sulfonamide products exhibit substantial solubility in nitroalkanes at elevated temperatures (50-80°C) but are relatively insoluble at ambient temperatures (0-25°C), while salt by-products remain insoluble across the entire temperature range [3].

Catalytic Systems and Conditions

Base Catalysis

The formation of sulfonamides from sulfonyl chlorides typically requires the presence of a base to neutralize the hydrochloric acid generated during the reaction [2]. Triethylamine has been widely employed as the base of choice, with optimal results achieved when used in 2-10 fold excess relative to the sulfonyl chloride [6]. The base serves dual functions: neutralizing the acid by-product and activating the amine nucleophile through deprotonation.

Lewis Acid Catalysis

Recent developments have explored the use of Lewis acids to enhance sulfonamide formation reactions. Magnesium salts and zinc chloride have shown promising results in promoting the coupling between sulfonyl chlorides and amines [7]. The Lewis acid coordinates to the oxygen atoms of the sulfonyl group, increasing the electrophilicity of the sulfur center and facilitating nucleophilic attack by the amine.

Electrochemical Conditions

Electrochemical synthesis has emerged as an environmentally benign alternative for sulfonamide formation [8]. The process utilizes a combination of graphite and stainless steel electrodes in acetonitrile/hydrochloric acid mixtures. The electrochemical method operates at room temperature and achieves high yields (>90%) while eliminating the need for stoichiometric oxidizing agents [8].

Optimization Parameters

Key optimization parameters for catalytic conditions include:

ParameterOptimal RangeEffect on Yield
Temperature0-25°C65-85% yield
Base Equivalents2-10 eqMaximizes product formation
Reaction Time1-6 hoursComplete conversion
Catalyst Loading5-10 mol%Enhanced reaction rate

Purification Techniques and Yield Optimization

Column Chromatography Methods

Column chromatography remains the primary purification technique for N,N-bis(2-chloroethyl)methanesulfonamide and related compounds [9]. Silica gel chromatography using gradient elution systems has proven most effective, with typical solvent systems progressing from pure hexanes to ethyl acetate/hexane mixtures (0-30% ethyl acetate) [9]. The separation is facilitated by the polar nature of the sulfonamide group, which interacts with the silica gel stationary phase.

Advanced purification protocols employ specialized column materials such as PSA (Primary Secondary Amine) sorbents and C18 reversed-phase materials [10]. The choice of sorbent depends on the specific impurities present and the desired level of purification. PSA sorbents are particularly effective for removing acidic impurities, while C18 materials excel at separating compounds based on hydrophobicity differences.

Recrystallization Techniques

Recrystallization provides an alternative purification method that can achieve high purity levels while being more cost-effective for large-scale operations [11]. The selection of appropriate recrystallization solvents is critical for successful purification. Suitable solvents for sulfonamide recrystallization include:

  • Ethanol: Provides good dissolution at elevated temperatures with selective precipitation upon cooling
  • Acetonitrile: Offers excellent selectivity for sulfonamide compounds
  • Ethyl acetate/hexane mixtures: Allow fine-tuning of solubility characteristics [12]

Vacuum Distillation Methods

For thermally stable sulfonamide compounds, vacuum distillation can provide excellent purification results [13]. The distillation process typically operates at reduced pressures (20-50 mmHg) to minimize thermal decomposition while achieving effective separation of volatile impurities [13]. Temperature control during distillation is crucial, with optimal conditions ranging from 140-185°C under vacuum [13].

Mechanochemical Purification

Emerging mechanochemical techniques offer solvent-free purification alternatives . Ball milling with appropriate additives can achieve purification levels comparable to traditional methods while eliminating solvent waste. This approach is particularly valuable for industrial-scale operations where environmental considerations are paramount.

Yield Optimization Strategies

Reaction Parameter Optimization

Systematic optimization of reaction parameters has been shown to significantly improve yields [15]. Key optimization strategies include:

  • Temperature profiling: Gradual temperature increases can maximize conversion while minimizing side reactions
  • Stoichiometric ratios: Optimal ratios of reagents minimize waste and maximize product formation
  • Reaction time optimization: Extended reaction times can improve conversion but may lead to product degradation

Advanced Analytical Monitoring

Real-time monitoring using techniques such as in-line FTIR spectroscopy enables precise control of reaction progress and optimization of reaction endpoints . This approach has achieved yields exceeding 90% by preventing overreaction and side product formation.

Process Intensification

Continuous flow reactor systems have demonstrated superior yields compared to batch processes . The enhanced mixing and heat transfer characteristics of microreactor systems enable more precise control of reaction conditions, resulting in yields typically 10-15% higher than conventional batch methods.

Yield Optimization Data

Optimization StrategyYield ImprovementPurity Enhancement
Solvent optimization15-25%5-10%
Temperature control10-20%8-12%
Catalyst selection20-30%10-15%
Purification method5-15%15-25%

Statistical Process Control

Implementation of statistical process control methods, including Design of Experiments (DoE) approaches, has proven effective in optimizing multiple variables simultaneously [15]. These methods enable identification of optimal reaction conditions while minimizing the number of experimental runs required.

XLogP3

0.7

Hydrogen Bond Acceptor Count

3

Exact Mass

218.9887552 g/mol

Monoisotopic Mass

218.9887552 g/mol

Heavy Atom Count

11

Dates

Last modified: 11-21-2023

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